molecular formula C16H17N3O B8503488 N-phenyl-N-(2-cyanoethyl)-2-amino-4-methoxyaniline

N-phenyl-N-(2-cyanoethyl)-2-amino-4-methoxyaniline

Cat. No. B8503488
M. Wt: 267.33 g/mol
InChI Key: MQPSGGAYHLTPRF-UHFFFAOYSA-N
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Patent
US06239131B1

Procedure details

N-Phenyl-N-(2-cyanoethyl)-2-nitro-4-methoxyaniline (39.5 g) was dissolved in tetrahydrofuran (200 ml), 10% palladium carbon (4.0 g) was added, the mixture was stirred for 9 hours under hydrogen atmosphere. Palladium carbon was removed by filtration, the filtrate was concentrated under reduced pressure, to thereby obtain 35.6 g of the titled compound (Yield: 100%).
Name
N-Phenyl-N-(2-cyanoethyl)-2-nitro-4-methoxyaniline
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([CH2:19][CH2:20][C:21]#[N:22])[C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=2[N+:16]([O-])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O1CCCC1.[C].[Pd]>[C:1]1([N:7]([CH2:19][CH2:20][C:21]#[N:22])[C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=2[NH2:16])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
N-Phenyl-N-(2-cyanoethyl)-2-nitro-4-methoxyaniline
Quantity
39.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=C(C=C(C=C1)OC)[N+](=O)[O-])CCC#N
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
palladium carbon
Quantity
4 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 9 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Palladium carbon was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=C(C=C(C=C1)OC)N)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 35.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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